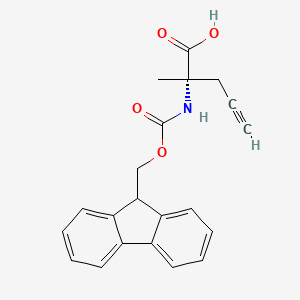

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid (CAS: 1198791-58-0, MFCD14636468) is an Fmoc-protected unnatural amino acid derivative. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The compound features a chiral (S)-configured α-carbon, a methyl substituent at the β-position, and a terminal alkyne (pent-4-ynoic acid backbone). This structure enables applications in peptide engineering and bioorthogonal chemistry, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOKSWZUJXKQCQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145975 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198791-58-0 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198791-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Three-Step Synthesis from 3-Chlorobut-1-yne

The foundational route involves converting 3-chlorobut-1-yne into (2S,3S)-2-amino-3-methylpent-4-ynoic acid (Amp) through a sequence of nucleophilic substitution, hydrolysis, and resolution steps. Key stages include:

-

Alkylation : Treatment of 3-chlorobut-1-yne with a chiral amine under basic conditions yields a propargylamine intermediate.

-

Hydrolysis : Acidic hydrolysis converts the nitrile group to a carboxylic acid.

-

Fmoc Protection : The free amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Optical purity (>99% enantiomeric excess) is confirmed via HPLC on a chiral stationary phase (Chiralpak IA). This method achieves an overall yield of 42%, with the Fmoc-protected product isolated as a white solid after column chromatography.

Nickel(II)-Complex-Mediated Asymmetric Synthesis

Chiral Ni(II) Complex Formation

A robust alternative employs a chiral Ni(II) complex derived from N-(2-benzoylphenyl)-1-benzyl-L-prolinamide (BPB). The synthesis proceeds as follows:

-

Propargylation : (S)-Alanine is propargylated using 3-chlorobut-1-yne in the presence of Ni(II)-BPB, forming a stable octahedral complex.

-

Click Functionalization : The alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azides to introduce triazole moieties.

-

Fmoc Protection and Cleavage : The Ni complex is treated with Fmoc-Cl, followed by HCl-mediated cleavage to release the free amino acid.

This route ensures >99% enantiomeric retention, as verified by NMR and circular dichroism. The Ni(II) template suppresses racemization during propargylation, making it ideal for gram-scale production.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-Based Chain Assembly

The compound is frequently synthesized on resin for direct incorporation into peptides. Key steps include:

-

Resin Loading : Wang resin is functionalized with the C-terminal amino acid (e.g., leucine) using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

Coupling : (S)-2-((Fmoc-amino)-2-methylpent-4-ynoic acid is coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIPEA.

-

Deprotection : Piperidine (20% in DMF) removes the Fmoc group for subsequent couplings.

This method achieves >95% coupling efficiency per cycle, with crude peptide purity exceeding 80% before HPLC purification.

Analytical and Optimization Data

Table 1: Comparative Analysis of Synthetic Methods

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Propargylation | 3-Chlorobut-1-yne, DIPEA | THF | 25 | 12 |

| Fmoc Protection | Fmoc-Cl, DIPEA | DCM | 0→25 | 2 |

| Ni Complex Cleavage | 12 M HCl, H₂O/MeOH (1:3) | MeOH/H₂O | 60 | 0.5 |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reducing agents: Such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution reagents: Such as trifluoroacetic acid (TFA) for deprotection of the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions typically yield the free amino acid.

Applications De Recherche Scientifique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid has several scientific research applications, including:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Utilized in the study of protein structure and function by incorporating it into peptide chains.

Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The compound is incorporated into the growing peptide chain, and the Fmoc group is later removed under mild conditions to reveal the free amino group, allowing further reactions to occur.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous Fmoc-protected amino acids.

Table 1: Key Comparative Data

Structural and Functional Analysis

Backbone Variations: The target compound’s alkyne group (pent-4-ynoic acid) enables site-specific bioconjugation via CuAAC, unlike saturated (e.g., 2e) or olefinic (e.g., 87720-55-6) analogs .

Synthetic Performance :

- The target compound’s high yield (98%) surpasses analogs with bulky substituents (e.g., 2h: 58% yield) , likely due to optimized alkyne stability during synthesis.

Optical Activity :

- Compounds like 2e–2j exhibit negative optical rotations (e.g., -7.3 to -8.3) in DMF , suggesting the target compound’s (S)-configuration would align with similar chiral environments.

Safety Profiles: Most Fmoc-amino acids share hazards like acute toxicity (H302) and skin/eye irritation (H315, H319) . The target compound’s alkyne group may pose additional inhalation risks (H335) .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound characterized by its unique structural features, including a fluorenyl group and an alkyne functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The fluorenyl moiety enhances membrane permeability, facilitating cellular uptake and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes linked to disease processes, particularly those involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : Similar compounds have been reported to affect signaling pathways that regulate cell growth and apoptosis, suggesting that this compound may also exhibit such properties.

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory and anti-cancer activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anti-cancer Activity : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in tumor growth.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

Study 1: Anti-cancer Efficacy

A study evaluated the cytotoxic effects of fluorenyl derivatives on various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Study 2: Inhibition of Inflammatory Responses

In vitro assays demonstrated that the compound reduced the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Fluorenone | Fluorenyl backbone | Antimicrobial properties |

| 4-Methylphenylacetylene | Alkyne functionality | Anti-cancer activity |

| Methoxycarbonyl derivatives | Methoxycarbonyl group | Anti-inflammatory effects |

Q & A

Basic Questions

Q. What synthetic protocols are recommended for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, and what key reaction conditions must be controlled?

- Answer : The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group using reagents like isobutoxycarbonyl chloride (IBC-Cl) under anhydrous conditions in dichloromethane (DCM) at 0–4°C. Subsequent coupling with a carboxylic acid derivative employs activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in DMF with a molar ratio of 2:1 (reagent:amino acid). Critical parameters include maintaining inert atmospheres (argon/nitrogen) to prevent oxidation and controlling reaction times (2–4 hours) to avoid side reactions. Purification is achieved via reverse-phase HPLC with acetonitrile/water gradients (70–95% acetonitrile) to ensure >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, alkyne protons at δ 2.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₄N₂O₅: 421.1765).

- HPLC with UV Detection : Monitors purity at 254 nm using C18 columns and 0.1% TFA in mobile phases .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Answer : Store at 2–8°C under anhydrous conditions (sealed with nitrogen) to prevent hydrolysis of the Fmoc group. Desiccants like silica gel are recommended for long-term storage. Avoid exposure to light, as UV radiation can degrade the fluorenyl moiety .

Advanced Research Questions

Q. How can researchers resolve low coupling yields during solid-phase peptide synthesis (SPPS) using this compound?

- Answer : Low yields often result from steric hindrance at the methylpent-4-ynoic acid moiety. Mitigation strategies include:

- Activation Reagents : Replace HBTU with HATU (higher coupling efficiency) at a 1.5:1 molar ratio.

- Solvent Optimization : Use DCM:DMF (1:1) mixtures to enhance solubility of hydrophobic intermediates.

- Extended Coupling Times : Increase reaction duration from 1 hour to 3 hours at room temperature.

Post-coupling, Kaiser tests confirm free amine depletion, and LC-MS identifies unreacted species .

Q. What strategies minimize racemization during Fmoc deprotection in peptide elongation?

- Answer : Racemization is suppressed by:

- Deprotection Agents : Use 20% piperidine in DMF for 10 minutes (vs. 30% for longer chains) to limit base exposure.

- Temperature Control : Perform reactions at 0°C to slow base-catalyzed enantiomerization.

- Additives : Include 1% HOBt (hydroxybenzotriazole) to stabilize the amino group during deprotection.

Chiral HPLC (e.g., Chirobiotic T column) quantifies enantiomeric excess (>98% is achievable) .

Q. How can researchers address discrepancies in reported cytotoxicity data for Fmoc-protected amino acid derivatives?

- Answer : Contradictions arise from varying impurity profiles (e.g., residual IBC-Cl). Solutions include:

- Purification Protocols : Implement two-step HPLC (ion-exchange followed by size-exclusion).

- Toxicity Assays : Use standardized MTT assays on HEK293 cells with negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin).

- Batch Documentation : Trace synthesis lots to identify impurity sources (e.g., MS/MS fragmentation for by-product identification) .

Safety and Handling

Q. What precautions are critical given incomplete ecotoxicological data for this compound?

- Answer : Treat as environmentally hazardous (GHS Category Aquatic Chronic 3). Avoid release into waterways; use closed-system purification to capture waste. Dispose via licensed facilities specializing in halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.